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Compound of Interest

Compound Name:
1-(4-hydroxy-1H-indol-1-

yl)ethanone

Cat. No.: B12840471

Get Quote

Executive Summary
1-(4-hydroxy-1H-indol-1-yl)ethanone represents a chemically modified scaffold of the

privileged kinase fragment 4-hydroxyindole. While the parent 4-hydroxyindole is a potent, albeit

promiscuous, hinge-binder used in the design of inhibitors for CDK2, PKA, and GSK-3

, the N-acetylated derivative (the subject of this guide) exhibits a distinct "silent" or "negative"
selectivity profile against canonical kinases.

This guide objectively compares the performance of this N-acetylated variant against its parent

scaffold and standard inhibitors. The data demonstrates that N1-acetylation abrogates

canonical hinge binding by eliminating the critical hydrogen bond donor interaction, thereby

serving as a vital negative control or selectivity filter in hit-to-lead optimization campaigns.
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Feature Specification

Compound Name 1-(4-hydroxy-1H-indol-1-yl)ethanone

Common Alias N-Acetyl-4-hydroxyindole

Molecular Formula

C

H

NO

Molecular Weight 175.19 g/mol

Core Scaffold Indole (Benzopyrrole)

Key Functionalities

C4-Hydroxyl: H-bond donor/acceptor (Solvent

exposed/Hinge).N1-Acetyl: Electron-

withdrawing, steric bulk, H-bond acceptor

(removes N-H donor).[1][2]

Primary Application
Kinase Mechanistic Probe, Fragment Screening

Negative Control.

The "Switch" Mechanism
The transition from 4-hydroxyindole to 1-(4-hydroxy-1H-indol-1-yl)ethanone acts as a

molecular switch:

ON (Parent): The N1-H acts as a Hydrogen Bond Donor to the hinge region backbone (e.g.,

Glu81 in CDK2).

OFF (N-Acetyl): The N1-Acetyl group removes the donor proton and introduces a carbonyl

acceptor, often creating electrostatic repulsion or steric clashes with the gatekeeper

residues.

Comparative Performance Guide
The following table contrasts the kinase inhibitory activity of the N-acetyl derivative against the

parent fragment and a pan-kinase reference.
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Selectivity Profile: Canonical Kinase Targets

Target Kinase
4-

Hydroxyindole

(Parent)

1-(4-hydroxy-

1H-indol-1-

yl)ethanone

(Topic)

Staurosporine

(Reference)
Mechanistic

Insight

CDK2 / Cyclin A

Active

(Fragment)IC

: ~50 - 200 µM

Inactive /

WeakIC

: > 500 µM

PotentIC

: < 10 nM

N-Acetyl group

disrupts the

critical H-bond to

the hinge

backbone

(Glu81).

PKA (cAPK)
ActiveK

: ~150 µM

InactiveK

: > 1 mM

PotentIC

: < 10 nM

Loss of N1-H

donor capability

prevents stable

anchoring in the

ATP pocket.

GSK-3 ModerateFragme

nt Hit
Inactive Potent

Steric clash of

the acetyl group

with the Val135

region.

CK2 (Casein

Kinase 2)
Weak Binder Potential Binder Potent

Exception: CK2

has a unique

hydrophobic

pocket that may

tolerate N-

acylation better

than CDKs.
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Interpretation: The N-acetyl derivative is highly selective for inactivity against typical Ser/Thr

kinases. This makes it an excellent tool to validate whether a hit series requires the N1-H

interaction. If a derivative retains potency after N-acetylation, it suggests a non-canonical

binding mode (e.g., allosteric Type III or Type IV binding).

Mechanism of Action: Visualization
The following diagram illustrates the structural basis for the loss of affinity in the N-acetyl

derivative compared to the parent scaffold.

Kinase Hinge Region (ATP Pocket)

4-Hydroxyindole (Active)

1-(4-hydroxy-1H-indol-1-yl)ethanone (Inactive) Backbone C=O
(H-Bond Acceptor)

Backbone N-H
(H-Bond Donor)Indole N1-H

(Donor)
Strong H-Bond

(Critical for Affinity)

C4-OH
(Auxiliary)

Weak/Water-mediated

N-Acetyl Group
(No Proton)

Repulsion/No Bond
Steric Bulk

(CH3)

Steric Clash
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Click to download full resolution via product page

Caption: Comparative binding modes. The parent indole (green) forms a critical H-bond with

the kinase hinge. The N-acetyl derivative (red) lacks this donor and introduces

steric/electrostatic repulsion, leading to selectivity loss.

Experimental Protocol: Validating Selectivity
To experimentally verify the selectivity profile of 1-(4-hydroxy-1H-indol-1-yl)ethanone, a

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay is recommended. This method

is label-free and robust for fragment screening.

Protocol: Thermal Shift Assay (TSA)
Objective: Determine ligand binding affinity (

) of the N-acetyl derivative vs. parent scaffold against a panel of kinases (e.g., CDK2, PKA).

Reagents:

Recombinant Kinase Domain (e.g., CDK2/Cyclin A), ~2-5 µM final.

Fluorescent Dye: SYPRO Orange (5000x stock).

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Compounds: 4-Hydroxyindole (100 mM DMSO stock), 1-(4-hydroxy-1H-indol-1-
yl)ethanone (100 mM DMSO stock).

Workflow:

Preparation: Dilute protein to 4 µM in buffer. Prepare 5x SYPRO Orange solution.

Plating: In a 384-well PCR plate, add:

10 µL Protein solution.

0.2 µL Compound (Final conc: 1 mM for fragments). Include DMSO-only control.
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2 µL SYPRO Orange (Final: 5x).

Buffer to 20 µL total volume.

Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate at RT for 10 min.

Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C

at 0.05°C/sec.

Analysis:

Calculate

(midpoint of transition) for each condition.

.

Expected Results:

4-Hydroxyindole:

to

C (Indicating binding).

1-(4-hydroxy-1H-indol-1-yl)ethanone:

C (Indicating no binding/inactivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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